molecular formula C23H24N6 B2387589 1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 890888-46-7

1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2387589
CAS RN: 890888-46-7
M. Wt: 384.487
InChI Key: RITYWKJPZMUFOD-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to possess significant pharmacological properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is not fully understood. However, it has been found to act as a potent inhibitor of several enzymes and receptors that are involved in the progression of various diseases. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in the regulation of cell division and proliferation. It has also been found to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has been found to possess significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and improve cognitive function in animal models of neurological disorders. This compound has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several advantages for lab experiments. It is a highly potent compound that can be used at low concentrations, making it cost-effective. It is also stable under a wide range of conditions, making it easy to handle and store. However, this compound has some limitations for lab experiments. It is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine. One area of research is the development of new drugs based on this compound. Several derivatives of this compound have been synthesized and tested for their pharmacological properties, and some have shown promising results. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to understand how this compound interacts with its targets and how it affects intracellular signaling pathways. Finally, more studies are needed to evaluate the safety and efficacy of this compound in vivo, particularly in animal models of disease.

Synthesis Methods

The synthesis of 1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves the reaction of 3,4-dimethylphenyl isocyanate with 4-phenylpiperazine in the presence of a catalyst. The resulting product is then reacted with 5-amino-1H-pyrazole-4-carboxamide to yield the final product. This synthesis method has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has been extensively studied for its potential applications in the field of medicine. It has been found to possess significant pharmacological properties that make it a promising candidate for the development of new drugs. This compound has been shown to have activity against a wide range of diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6/c1-17-8-9-20(14-18(17)2)29-23-21(15-26-29)22(24-16-25-23)28-12-10-27(11-13-28)19-6-4-3-5-7-19/h3-9,14-16H,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITYWKJPZMUFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

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